BenchChemオンラインストアへようこそ!

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

As the definitive EP/USP-designated Mirtazapine Impurity B, this compound is non-substitutable for regulatory analytical workflows. Its compendial status and full characterization (NMR, HPLC, MS) ensure ICH Q2(R1)-compliant method validation, ANDA impurity profiling, and GMP batch release. Synthetically, it is the direct penultimate precursor to Mirtazapine—critical for process optimization and yield control. Only a traceable, pharmacopeial-grade standard guarantees acceptance by FDA/EMA.

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
CAS No. 61337-89-1
Cat. No. B029740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
CAS61337-89-1
Synonyms1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine;  1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine;  2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol;  Mirtazapine Impurity B
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO
InChIInChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3
InChIKeyPYZPABZGIRHQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1): A Critical Mirtazapine Impurity Reference Standard for Pharmaceutical Quality Control


1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1), also known as Mirtazapine EP Impurity B or Acyclomirtazapine Alcohol, is a piperazine-based heterocyclic compound [1]. It is formally classified as a process-related impurity of the antidepressant drug Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) [2]. This compound is recognized in multiple international pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as an official reference standard for the identification and quantification of impurities in Mirtazapine active pharmaceutical ingredients (APIs) and finished drug products [2].

Why Generic Substitution of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Fails: The Critical Role of Certified Reference Standards in Mirtazapine Quality Control


In the highly regulated pharmaceutical industry, generic substitution of analytical reference standards is not permissible. The identity, purity, and impurity profile of a drug substance are critical quality attributes (CQAs) that directly impact patient safety. Mirtazapine EP Impurity B (CAS 61337-89-1) is a specifically designated impurity in the European Pharmacopoeia monograph for Mirtazapine, with defined acceptance criteria [1]. Using a non-certified, non-pharmacopoeial, or structurally similar compound in its place for analytical method development, validation, or routine quality control would invalidate the entire analytical procedure, leading to non-compliance with ICH Q3A guidelines and regulatory requirements from agencies like the FDA and EMA. Only a fully characterized, traceable reference standard, as supplied by reputable vendors and compendial bodies, ensures accurate identification and quantification of this specific impurity in Mirtazapine batches [2].

Quantitative Evidence for Selecting 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1)


Superior Analytical Purity for Reliable Quantification: 98% Minimum Purity by HPLC

This specific lot of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is guaranteed to have a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC), with water content limited to a maximum of 0.5% [1]. This high purity specification directly addresses the primary concern for analytical scientists: the need for a reference standard with minimal interference. In contrast, generic or unspecific chemical suppliers often provide this compound with a lower purity guarantee (e.g., 95% HPLC) or without a water content specification, which can introduce significant errors in quantitative analysis and method validation .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Compliance: Official EP and USP Compendial Reference Standard for Mirtazapine Impurity B

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1) is formally designated as 'Mirtazapine Impurity B' in the European Pharmacopoeia (EP) and is part of the USP Mirtazapine Resolution Mixture, a certified reference standard containing seven known impurities (A, B, C, D, E, and F) [1][2]. This compendial recognition is a critical differentiator. While other structurally similar piperazine derivatives or mirtazapine intermediates may exist, they do not carry this official regulatory designation. Using a non-compendial compound would not meet the system suitability requirements for the official USP or EP methods for Mirtazapine impurity testing [1].

Pharmaceutical Regulation Method Validation Quality Assurance

Critical Role as a Synthetic Intermediate: Direct Precursor to Mirtazapine

This compound serves as the immediate precursor in the final cyclization step of Mirtazapine synthesis [1]. In the process, 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is subjected to ring closure, typically using concentrated sulfuric acid, to form the tetracyclic mirtazapine core. This reaction is well-documented in patent literature [1]. In contrast, alternative synthetic intermediates would require additional steps or different reaction conditions, making them less efficient for Mirtazapine production.

Synthetic Chemistry Process Development Active Pharmaceutical Ingredient

Physicochemical Stability and Ease of Handling: A White Solid with Defined Storage Requirements

The compound is a white to off-white solid with a reported melting point of 113-115°C and is typically stored at 2-8°C in a dry, dark environment to ensure long-term stability [1]. This is a practical differentiator from other mirtazapine impurities or related compounds that may be oils, hygroscopic, or require more stringent storage conditions (e.g., deep freezing), which complicate handling and increase logistical costs.

Material Science Logistics Laboratory Management

Best-Fit Industrial and Research Applications for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1)


Analytical Method Development and Validation for Mirtazapine API and Drug Products

This compound is the definitive reference standard for developing and validating HPLC or UPLC methods to quantify Mirtazapine Impurity B in drug substances and finished dosage forms. Its use is mandated by EP and USP monographs for system suitability testing and impurity quantification [1]. Analytical scientists rely on its certified purity and compendial status to ensure their methods meet ICH Q2(R1) guidelines for accuracy, precision, and specificity [2].

Quality Control and Batch Release Testing in Mirtazapine Manufacturing

In a GMP quality control laboratory, 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is an essential component of the impurity reference standard kit used for the routine batch release testing of Mirtazapine API and commercial tablets. Its use ensures that each manufactured batch of Mirtazapine complies with the strict impurity limits (NMT 0.10%) set by pharmacopoeial monographs, thereby safeguarding product quality and patient safety [1].

Supporting Regulatory Filings (ANDAs and NDAs) for Generic Mirtazapine

For generic drug manufacturers, providing comprehensive characterization data for all known and unknown impurities is a critical component of an Abbreviated New Drug Application (ANDA). The use of a fully characterized, compendial-grade standard for Mirtazapine EP Impurity B (CAS 61337-89-1) is indispensable for demonstrating analytical control over the drug's impurity profile, a key requirement for establishing pharmaceutical equivalence and bioequivalence to the reference listed drug (RLD) [1].

Process Development and Optimization of Mirtazapine Synthesis

As the direct synthetic precursor to Mirtazapine, this compound is a critical starting material or intermediate for process chemists involved in optimizing and scaling up the manufacturing route for Mirtazapine [1]. Understanding its purity and behavior under specific reaction conditions is essential for controlling the final cyclization step, maximizing API yield, and minimizing the formation of other process-related impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.